4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid
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Overview
Description
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro-substituted isoquinoline moiety fused to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline with a suitable benzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit various biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is unique due to its specific chloro-substituted isoquinoline moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
919290-48-5 |
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Molecular Formula |
C20H12ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C20H12ClNO3/c21-14-7-5-11-6-8-15-17(10-22-19(23)18(15)16(11)9-14)12-1-3-13(4-2-12)20(24)25/h1-10H,(H,22,23)(H,24,25) |
InChI Key |
KBVMGYUNGXLTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CC=C(C=C4)C(=O)O)Cl |
Origin of Product |
United States |
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